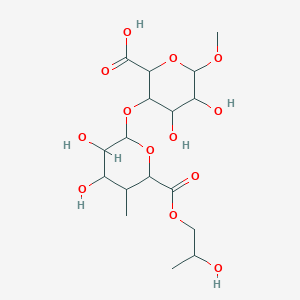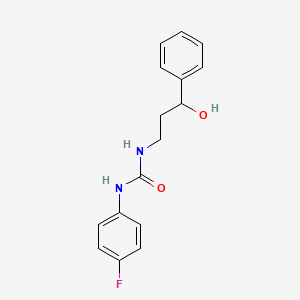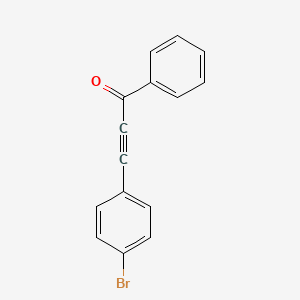
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- is an organic compound with the molecular formula C15H9BrO It is a member of the propargyl ketone family, characterized by the presence of a triple bond between the second and third carbon atoms and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control of reaction conditions and higher yields. The purification process involves crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 4-bromobenzoic acid and phenylacetic acid.
Reduction: Formation of 3-(4-bromophenyl)-1-phenylpropene or 3-(4-bromophenyl)-1-phenylpropane.
Substitution: Formation of 3-(4-methoxyphenyl)-1-phenyl-2-propyn-1-one or similar derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triple bond and bromine atom play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methylphenyl)
- 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)
- 2-Propyn-1-one, 1-(3-bromophenyl)-3-(4-bromophenyl)
Uniqueness
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
39833-48-2 |
|---|---|
Molekularformel |
C15H9BrO |
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H |
InChI-Schlüssel |
CWKCHZKLKINTKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


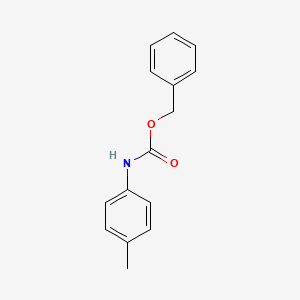
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
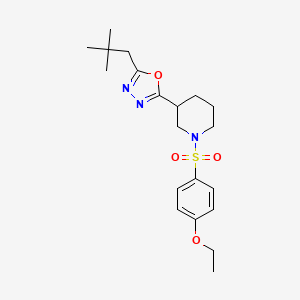
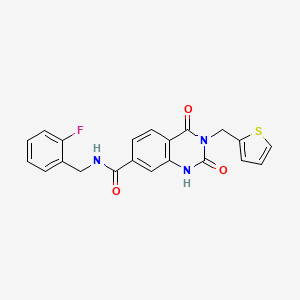

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)
![N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125628.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid](/img/structure/B14125636.png)
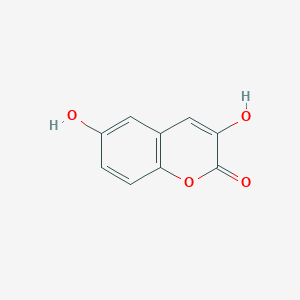
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
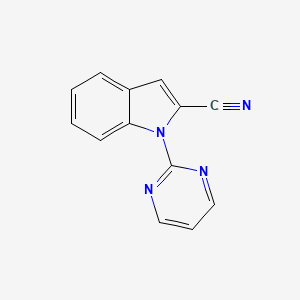
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
